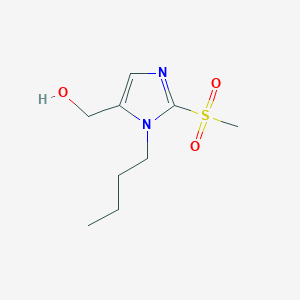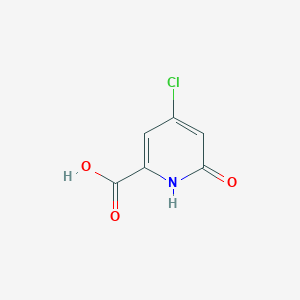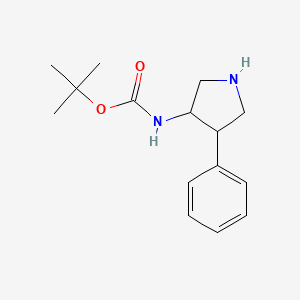
Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate
Descripción general
Descripción
Tert-butyl 4-phenylpyrrolidin-3-ylcarbamate is a chemical compound with the empirical formula C15H22N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of this compound is 262.35 . The SMILES string representation isCC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1c2ccccc2 , which provides a way to visualize its molecular structure. Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 262.35 , and its empirical formula is C15H22N2O2 .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Antiarrhythmic and Hypotensive Properties : Research on tert-butyl 4-phenylpyrrolidin-3-ylcarbamate and similar compounds has shown potential in developing drugs with antiarrhythmic and hypotensive properties. Compounds closely related to this compound were found to exhibit strong hypotensive action and antiarrhythmic activity, comparable to established drugs like Propranolol (Chalina, Staneva, & Chakarova, 1998).
HCV NS5A Inhibition : A significant medicinal application of this compound derivatives is their role in inhibiting HCV NS5A, a key protein in the Hepatitis C virus lifecycle. Specific substitutions on the compound, like tert-butyl, enhance its potency, making it a potential candidate for treating various genotypes of Hepatitis C (DeGoey et al., 2014).
Chemical Synthesis and Analysis
Synthesis Processes : The compound has been synthesized using various processes, including Diels-Alder reactions and reductive amination. These synthesis methods have broad applications in creating structurally diverse molecules for pharmaceutical research (Padwa, Brodney, & Lynch, 2003).
Kinetic Resolution : Enzyme-catalyzed kinetic resolution of related compounds has been demonstrated, offering a method to obtain enantiomerically pure forms of these compounds, which is crucial in drug development for achieving specific biological effects (Faigl et al., 2013).
Propiedades
IUPAC Name |
tert-butyl N-(4-phenylpyrrolidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-10-16-9-12(13)11-7-5-4-6-8-11/h4-8,12-13,16H,9-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKMVLIVAWGYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


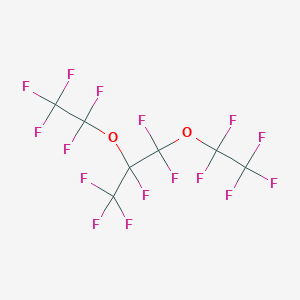
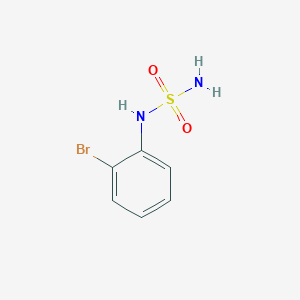
![6,6'-Dimethoxy-[3,3']bipyridinyl](/img/structure/B3175678.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(methyl)amine](/img/structure/B3175687.png)
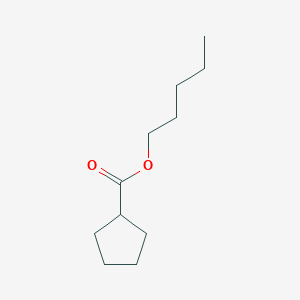

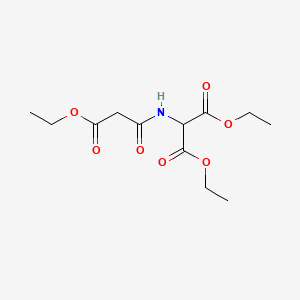
![Cyclopentanecarboxylic acid, 2-[[4'-[[(phenylamino)carbonyl]amino][1,1'-biphenyl]-4-yl]carbonyl]-, methyl ester, (1R,2R)-](/img/structure/B3175723.png)

![[1,1':3',1''-Terphenyl]-3,3''-diamine](/img/structure/B3175743.png)

